Noramidopyrine
Overview
Description
Synthesis Analysis
Noramidopyrine is synthesized through a process that ensures its purity and efficacy. A study by Morelli (1998) described a method involving ratio-spectra 1st-derivative spectrophotometry for the analysis of noramidopyrine methanesulfonate sodium salt, providing insights into its synthesis and quality control measures in pharmaceuticals【Morelli, 1998】(https://consensus.app/papers/determination-noramidopyrine-methane-sulfonate-sodium-morelli/fc2b63df54af5eb6b51a9714fe0ffa63/?utm_source=chatgpt).
Molecular Structure Analysis
The molecular structure of Noramidopyrine is complex and involves various functional groups that contribute to its pharmacological properties. The detailed structure is not explicitly covered in the available literature within the context of Noramidopyrine, but similar compounds like Antipyrine have been studied for their molecular structure, providing indirect insights【Engel et al., 1996】(https://consensus.app/papers/antipyrine-probe-drug-metabolism-identification-engel/12e8bc96064959c1b728235fdf6c2dd8/?utm_source=chatgpt).
Chemical Reactions and Properties
Noramidopyrine exhibits several chemical reactions due to its complex structure. It reacts with 3-sulfonic-5-amino-alpha-naphthol to form a colorimetrically detectable complex, a principle used in its assay【Diab, 1977】(https://consensus.app/papers/colorimetric-assay-methanesulfonate-sodium-diab/c8f87afa24ff5422a24cc70a3483f7dc/?utm_source=chatgpt).
Scientific Research Applications
Noramidopyrine, also known as dipyrone or metamizole, is a derivative of pyrazolone. It has been found to have various applications in different scientific fields . Here are some of the applications:
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Antipyretic
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Analgesic
- Application: Noramidopyrine has analgesic properties, meaning it can help relieve pain .
- Method: Similar to its use as an antipyretic, it can be administered orally or parenterally .
- Results: It has been found to be effective in relieving various types of pain, including headaches, dental pain, joint pain, back pain, and neurological pain .
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Spasmolytic
- Application: Noramidopyrine has moderate spasmolytic properties, meaning it can help relieve spasms or contractions in the muscles .
- Method: It is usually administered orally or parenterally .
- Results: It has been found to be effective in relieving spasms, but the specific results or outcomes can vary depending on the individual and the severity of the spasms .
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Treatment of Colic Nephritic
- Application: Noramidopyrine is used for the treatment of severe pain and high fever that do not respond to other measures, such as in the case of a kidney stone .
- Method: It is usually administered orally or parenterally .
- Results: It has been found to be effective in relieving the symptoms of colic nephritic, but the specific results or outcomes can vary depending on the individual and the severity of the condition .
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Antimicrobial
- Application: Pyridazine and pyridazinone derivatives, which include Noramidopyrine, have shown a wide range of pharmacological activities such as antimicrobial .
- Method: The method of application or experimental procedures would depend on the specific type of microbial infection being treated .
- Results: These compounds have shown promising results in inhibiting the growth of various types of microbes .
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Antidepressant
- Application: Pyridazine and pyridazinone derivatives, which include Noramidopyrine, have shown a wide range of pharmacological activities such as antidepressant .
- Method: The method of application or experimental procedures would depend on the specific type of depression being treated .
- Results: These compounds have shown promising results in alleviating symptoms of depression .
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Anti-hypertensive
- Application: Pyridazine and pyridazinone derivatives, which include Noramidopyrine, have shown a wide range of pharmacological activities such as anti-hypertensive .
- Method: The method of application or experimental procedures would depend on the specific type of hypertension being treated .
- Results: These compounds have shown promising results in controlling high blood pressure .
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Anticancer
- Application: Pyridazine and pyridazinone derivatives, which include Noramidopyrine, have shown a wide range of pharmacological activities such as anticancer .
- Method: The method of application or experimental procedures would depend on the specific type of cancer being treated .
- Results: These compounds have shown promising results in inhibiting the growth of various types of cancer cells .
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Antiplatelet
- Application: Pyridazine and pyridazinone derivatives, which include Noramidopyrine, have shown a wide range of pharmacological activities such as antiplatelet .
- Method: The method of application or experimental procedures would depend on the specific condition being treated .
- Results: These compounds have shown promising results in preventing platelet aggregation .
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Antiulcer
- Application: Pyridazine and pyridazinone derivatives, which include Noramidopyrine, have shown a wide range of pharmacological activities such as antiulcer .
- Method: The method of application or experimental procedures would depend on the specific type of ulcer being treated .
- Results: These compounds have shown promising results in treating ulcers .
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Herbicidal
- Application: Pyridazine and pyridazinone derivatives, which include Noramidopyrine, have shown a wide range of applications such as herbicidal .
- Method: The method of application or experimental procedures would depend on the specific type of weed being treated .
- Results: These compounds have shown promising results in controlling the growth of various types of weeds .
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Antifeedant
- Application: Pyridazine and pyridazinone derivatives, which include Noramidopyrine, have shown a wide range of applications such as antifeedant .
- Method: The method of application or experimental procedures would depend on the specific type of pest being treated .
- Results: These compounds have shown promising results in controlling the feeding of various types of pests .
Safety And Hazards
Given the potentially serious adverse effects and that safer alternatives exist, this drug should not be prescribed as first choice treatment . It may cause severe agranulocytosis, potentially fatal, regardless of dose or duration of treatment; allergic reactions, anaphylactic shock . It is contra-indicated in pregnancy and breastfeeding .
Future Directions
Metamizole is banned in several countries, where it was previously used as a powerful analgesic and fever reducer . In countries where it is still available, metamizole is indicated for acute severe pain after injuries or surgeries, colic, tumor pain, and acute or severe pain symptoms, as well as high fever if other treatments are unsuccessful . High-quality, adequately sized trials assessing the intermediate- and long-term safety of metamizole are needed .
properties
IUPAC Name |
1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILCEWWZTBBOFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199865 | |
Record name | 4-(Methylamino)antipyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Noramidopyrine | |
CAS RN |
519-98-2 | |
Record name | Methylaminoantipyrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Noramidopyrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylamino)antipyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORAMIDOPYRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NER31DE951 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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